molecular formula C8H7BrClN B13483306 6-Bromo-7-chloroindoline

6-Bromo-7-chloroindoline

Cat. No.: B13483306
M. Wt: 232.50 g/mol
InChI Key: RTIVRENPSVGRLW-UHFFFAOYSA-N
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Description

6-Bromo-7-chloroindoline is a heterocyclic organic compound that belongs to the indoline family Indoline derivatives are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloroindoline typically involves the halogenation of indoline derivatives. One common method is the bromination and chlorination of indoline using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-chloroindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the halogenated indoline to its non-halogenated form.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various functionalized indoline compounds.

Scientific Research Applications

6-Bromo-7-chloroindoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloroindoline involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Bromo-7-chloroindoline-2,3-dione: This compound is structurally similar but contains an additional dione group, which affects its reactivity and applications.

    6-Bromo-7-[11C]methylpurine: Another related compound used in radiopharmaceutical applications.

Uniqueness: 6-Bromo-7-chloroindoline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

IUPAC Name

6-bromo-7-chloro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7BrClN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2

InChI Key

RTIVRENPSVGRLW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2Cl)Br

Origin of Product

United States

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